Tungsten carbide (W2C)

Vue d'ensemble

Description

Tungsten carbide (W2C) is a chemical compound consisting of tungsten and carbon atoms. It is known for its exceptional hardness and high melting point. Tungsten carbide is widely used in industrial applications due to its durability and resistance to wear and corrosion. It is commonly found in cutting tools, abrasives, and armor-piercing projectiles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tungsten carbide can be synthesized through various methods. One common method involves the reaction of tungsten metal with carbon at high temperatures (1400–2000°C). Another method includes the use of a fluid bed process where tungsten metal or tungsten trioxide reacts with a mixture of carbon monoxide, carbon dioxide, and hydrogen gas at temperatures between 900 and 1200°C .

Industrial Production Methods: In industrial settings, tungsten carbide is often produced by heating tungsten trioxide with graphite in a hydrogen atmosphere at around 670°C, followed by carburization in an argon atmosphere at 1000°C . Another industrial method involves the use of thermal arc plasma melt-cast technique, which allows for the synthesis of tungsten carbide composites with high density and improved mechanical properties .

Analyse Des Réactions Chimiques

Types of Reactions: Tungsten carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Tungsten carbide can be oxidized in the presence of oxygen at elevated temperatures to form tungsten trioxide.

Reduction: Tungsten carbide can be reduced using hydrogen gas to form tungsten metal.

Substitution: Tungsten carbide can react with halogens to form tungsten halides.

Major Products Formed:

- Oxidation of tungsten carbide produces tungsten trioxide.

- Reduction of tungsten carbide yields tungsten metal.

- Substitution reactions with halogens produce tungsten halides .

Applications De Recherche Scientifique

Tungsten carbide has a wide range of scientific research applications:

Biology: Tungsten carbide is used in the development of biomedical devices due to its biocompatibility and hardness.

Medicine: It is used in surgical instruments and dental tools for its durability and precision.

Mécanisme D'action

Tungsten carbide is often compared with other similar compounds such as tungsten monocarbide (WC) and tungsten semicarbide (W2C). While tungsten monocarbide is known for its high melting point and hardness, tungsten semicarbide exhibits even higher hardness and better mechanical properties. Tungsten carbide (W2C) is unique due to its combination of high hardness, wear resistance, and ability to form composites with other materials .

Comparaison Avec Des Composés Similaires

- Tungsten monocarbide (WC)

- Tungsten semicarbide (W2C)

- Titanium carbide (TiC)

- Silicon carbide (SiC)

Tungsten carbide stands out due to its superior mechanical properties and wide range of applications in various fields.

Propriétés

InChI |

InChI=1S/C.2W/q+1;;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLFYDOXSZQEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

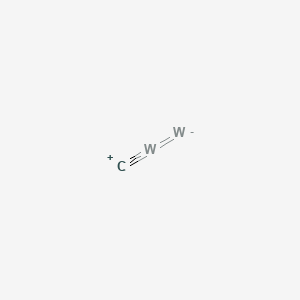

[C+]#[W]=[W-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CW2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tungsten carbide (W2C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12070-13-2 | |

| Record name | Tungsten carbide (W2C) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten carbide (W2C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditungsten carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of tungsten carbide (W2C)?

A1: Tungsten carbide (W2C) has a molecular formula of CW2 and a molecular weight of 247.77 g/mol.

Q2: What are the key structural features of W2C?

A2: W2C typically forms nanoparticles with various morphologies. Research has explored W2C nanodots decorated on carbon nanotube networks [], as well as W2C/WS2 hybrid nanostructures [].

Q3: What spectroscopic techniques are used to characterize W2C?

A3: Researchers utilize X-ray diffraction (XRD) to identify W2C and differentiate it from other tungsten carbide phases like WC [, , ]. Transmission electron microscopy (TEM) provides insights into the morphology and microstructure of W2C nanoparticles [, , ].

Q4: How does the carbon support influence the performance of W2C in catalytic applications?

A4: The choice of carbon support significantly impacts W2C catalyst activity and selectivity. For instance, in stearic acid hydrodeoxygenation, W2C supported on activated carbon showed different product distributions compared to W2C on carbon nanofibers or carbon-covered alumina []. These differences are attributed to variations in acidity, pore size, and the ratio of acidic to metallic sites on the different supports.

Q5: How stable is W2C at high temperatures?

A5: W2C exhibits high-temperature stability, making it suitable for applications involving elevated temperatures, such as cutting tools and wear-resistant parts [, , ].

Q6: What are some promising catalytic applications of W2C?

A6: W2C displays potential in various catalytic reactions, including: * Hydrogen evolution reaction (HER): W2C nanoparticles have demonstrated efficacy as electrocatalysts for HER in both acidic and alkaline electrolytes [, , , ]. * Hydrodeoxygenation: W2C catalysts show promise for converting stearic acid into hydrocarbons, a crucial step in biofuel production []. * Electrocatalytic carbon dioxide reduction reaction: W2C exhibits potential for converting carbon dioxide into valuable chemicals [].

Q7: How does the performance of W2C compare to platinum-based catalysts in fuel cell applications?

A7: While W2C alone may show lower electrocatalytic activity than platinum for methanol and hydrogen oxidation [], it offers high resistance to CO poisoning. Combining W2C with a small amount of platinum can enhance its activity while retaining its CO tolerance, making it a potential alternative to traditional platinum-ruthenium catalysts [].

Q8: How does the synthesis method affect the catalytic activity of W2C?

A8: Different synthesis methods yield W2C with varying properties, impacting its catalytic performance. For example, W2C synthesized via a plasma dynamic method can have a higher purity and smaller crystallite size, potentially leading to enhanced catalytic activity [].

Q9: Have there been any computational studies on the properties of W2C?

A9: Yes, first-principles calculations have been used to predict the properties of two-dimensional W2C monolayers, including their potential for lithium storage []. Such simulations can guide the development of W2C-based materials for energy storage applications.

Q10: How does the presence of a carbon shell influence the stability and durability of W2C nanostructures?

A10: Encapsulating WN-W2C nanocomposites within a nitrogen-doped carbon shell enhances their durability and long-term performance as electrocatalysts for HER []. The carbon shell protects the active components from degradation and aggregation, improving their stability over extended operational periods.

Q11: What are the environmental considerations associated with W2C production and use?

A11: While W2C itself might pose minimal environmental risk, its production involves high-temperature processes and potentially hazardous precursors []. Assessing the life cycle environmental impact of W2C, including mining, synthesis, use, and disposal, is crucial for its sustainable development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)